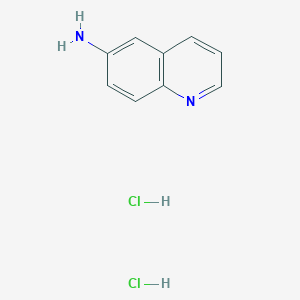

6-Aminoquinoline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Aminoquinoline dihydrochloride is a useful research compound. Its molecular formula is C9H10Cl2N2 and its molecular weight is 217.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimalarial Activity

One of the primary applications of 6-aminoquinoline derivatives, including 6-aminoquinoline dihydrochloride, is in the treatment of malaria. The compound is structurally related to well-known antimalarials such as chloroquine and hydroxychloroquine, which have demonstrated efficacy against Plasmodium species responsible for malaria. These compounds work by interfering with the parasite's ability to digest hemoglobin, thereby inhibiting its growth and replication .

Treatment of Inflammatory Diseases

Recent studies have indicated that aminoquinolines can be repurposed for treating various inflammatory conditions, including dermatomyositis and systemic lupus erythematosus. Hydroxychloroquine, an aminoquinoline derivative, has been shown to mitigate cardiovascular disease risks associated with these conditions . The potential benefits of long-term aminoquinoline therapy in reducing systemic inflammation are being actively researched.

Antimicrobial Properties

6-Aminoquinoline derivatives have also been investigated for their antimicrobial properties. A study highlighted the synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which acts as a highly reactive amine derivatizing reagent for amino acids. This compound facilitates the formation of stable derivatives that can be analyzed using high-performance liquid chromatography (HPLC), demonstrating its utility in biochemical analysis .

Derivatization Reagent

The ability of this compound to form stable derivatives with amino acids makes it an effective reagent in analytical chemistry. The derivatives produced exhibit selective fluorescence properties, allowing for sensitive detection and quantification in complex biological samples .

| Property | Details |

|---|---|

| Reagent Type | Derivatizing agent |

| Detection Method | Fluorescence HPLC |

| Optimal pH Range | 8.2 - 10.0 |

| Yield Maximization | Molar excess of reagent (3:1) |

Synthesis and Structural Studies

The synthesis of this compound involves several chemical transformations that can yield derivatives with enhanced biological activity or different pharmacological profiles. Research has focused on optimizing these synthesis methods to improve yield and purity while exploring structure-activity relationships (SAR) to identify promising new compounds .

Clinical Trials on Malaria Treatment

A systematic review highlighted the repurposing of aminoquinolines for controlling viral infections such as Zika and Chikungunya, showcasing their versatility beyond traditional antimalarial uses . Clinical trials have demonstrated that these compounds can effectively reduce viral replication, providing a novel therapeutic approach.

Research on Inflammatory Diseases

Studies involving hydroxychloroquine in patients with idiopathic inflammatory myopathy have shown promising results in managing cardiovascular comorbidities, emphasizing the need for further research into the long-term benefits of aminoquinoline therapy in inflammatory conditions .

化学反応の分析

Palladium-Catalyzed Cross-Coupling Reactions

6-Aminoquinoline derivatives participate in Buchwald-Hartwig amination reactions under Pd catalysis. Key findings from optimized protocols include:

| Entry | Aryl Halide | Amine | Base | Yield (%) | Time (h) |

|---|---|---|---|---|---|

| 1 | 6-Bromoquinoline | 1,2-diaminoethane | NaOt-Bu | 75 | 24 |

| 2 | 6-Bromoquinoline | 1,3-diaminopropane | NaOt-Bu | 68 | 36 |

| 3 | 6-Chloroquinoline | 1,2-diaminoethane | NaOt-Bu | 28 | 48 |

Conditions: Pd(dba)₂/BINAP (4 mol%), 1,4-dioxane, reflux . The bromo derivative shows superior reactivity compared to chloro analogues due to better leaving group ability .

Nucleophilic Substitution Reactions

The amino group facilitates alkylation and acylation through SN2 mechanisms:

A. Chloroacetylation

Reaction with chloroacetyl chloride yields N-(6-quinolyl)chloroacetamide:

text6-Aminoquinoline + ClCH₂COCl → 6-(ClCH₂CONH)-quinoline

Conditions: DCM, 0→25°C, 20 h, 85% yield .

B. Azide Substitution

Subsequent substitution with NaN₃ in DMF produces azide intermediates for Staudinger reactions :

text6-(ClCH₂CONH)-quinoline + NaN₃ → 6-(N₃CH₂CONH)-quinoline

Condensation Reactions

The amino group forms Schiff bases with aldehydes:

| Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6-Methoxy-2-pyridinecarboxaldehyde | Methanol | 64 | 2.5 | 85 |

| 4-Nitrobenzaldehyde | Methanol | 64 | 3 | 65 |

Key product: Quinoline-imine conjugates show bathochromic shifts (Δλ=40 nm) in UV-vis spectra .

Coordination Chemistry with Metals

6-Aminoquinoline dihydrochloride acts as a bidentate ligand for transition metals:

Cu(II) Complexation

text2 C₉H₈N₂·2HCl + CuCl₂ → [Cu(C₉H₇N₂)₂Cl₂] + 2 HCl

Stability constants (log β):

Reductive Amination

Used to synthesize polyamine derivatives:

Example Protocol

-

React with 2-chloroethylamine hydrochloride (MeOH, reflux, 3 h)

-

Reduce intermediate with LiAlH₄ (THF, 0°C, 1 h)

Yield: 72% for ethylenediamine derivatives .

Acid-Base Behavior

The dihydrochloride salt shows pH-dependent speciation:

特性

分子式 |

C9H10Cl2N2 |

|---|---|

分子量 |

217.09 g/mol |

IUPAC名 |

quinolin-6-amine;dihydrochloride |

InChI |

InChI=1S/C9H8N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-6H,10H2;2*1H |

InChIキー |

DYLXUOKGBWKRLK-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2)N)N=C1.Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。